![molecular formula C12H17N3 B13848412 1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- CAS No. 133052-13-8](/img/structure/B13848412.png)
1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- typically involves the construction of the imidazole and pyridine rings. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazopyridines.
Scientific Research Applications
1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioisostere, which can mimic the biological activity of purines.
Industry: The compound is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- can be compared with other imidazopyridines, such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: An investigational drug for migraines.
Ralimetinib: Investigated for cancer and Proteus syndrome.
Miransertib: Investigated for Proteus syndrome.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of 1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-.
Properties
CAS No. |
133052-13-8 |
|---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H17N3/c1-4-5-6-10-14-11-8(2)7-9(3)13-12(11)15-10/h7H,4-6H2,1-3H3,(H,13,14,15) |
InChI Key |
LOORDZGKWMTZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


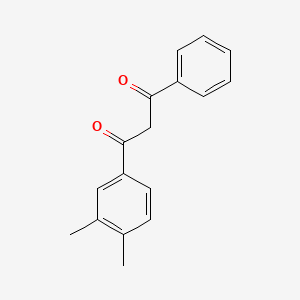
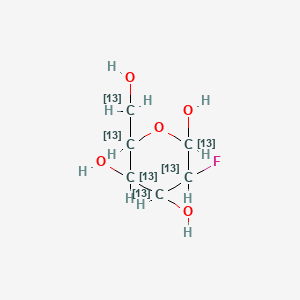
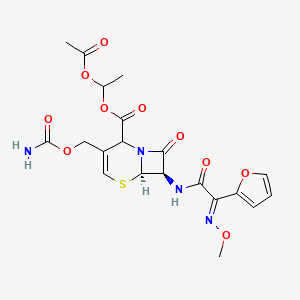
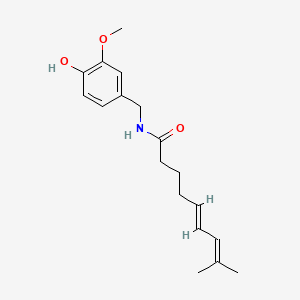
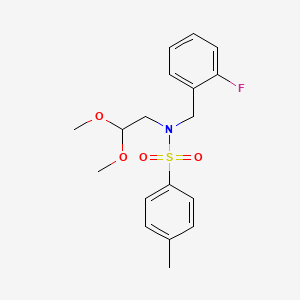
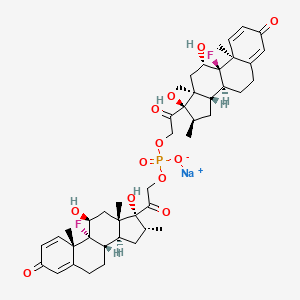


![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B13848386.png)


![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
